((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate
Description
This compound, also referred to by its CAS numbers 180046-36-0 and 683269-95-6, is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methanesulfonate (mesyl) leaving group. Its molecular formula is C₁₄H₂₇NO₅S (molecular weight: 321.43 g/mol) . The stereochemistry (1R,4R) ensures structural rigidity, making it valuable in medicinal chemistry as an intermediate for kinase inhibitors or PROTACs . The Boc group serves as a temporary amine protector, while the mesyl group facilitates nucleophilic substitution reactions, such as SN2 displacements .
Properties
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-9-11-5-7-12(8-6-11)10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPNESAKYIQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then protected with a tert-butoxycarbonyl group. The protected amine is subsequently reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The methanesulfonate group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, alcohols, or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while deprotection would yield the free amine.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Synthesis Intermediates :
- The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its ability to enhance solubility and stability is crucial for improving bioavailability in drug formulations .
- Methanesulfonate derivatives are often explored for their roles in drug synthesis, potentially leading to compounds with antibacterial or anticancer activities.
-
Reactivity Studies :
- The electrophilic nature of the methanesulfonate group allows for interactions with nucleophiles, which could lead to therapeutic effects by targeting specific biological receptors or enzymes .
- Research into similar compounds indicates that they can engage in significant biological interactions, warranting further investigation into their mechanisms of action.
-
Potential Biological Activity :
- While specific biological activity data for this compound is limited, structurally similar compounds often exhibit notable biological properties. This suggests that further studies could reveal important therapeutic potentials.
Case Studies and Research Findings
While specific case studies directly involving ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate may be limited, research on related compounds highlights the following findings:
- Anticancer Activity : A study on methanesulfonate derivatives indicated their potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate is primarily related to its functional groups. The methanesulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amine site until deprotection is desired. The cyclohexyl ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Core
a) ((1R,4R)-4-(Ethylsulfonamido)cyclohexyl)methyl 4-Methylbenzenesulfonate
- Molecular Formula: C₁₆H₂₅NO₅S₂ (molar mass: 375.5 g/mol) .
- Key Differences: Replaces the Boc-aminomethyl group with an ethylsulfonamido moiety and substitutes mesylate with a tosyl (4-methylbenzenesulfonate) group.
- Impact: The tosyl group is bulkier than mesylate, reducing reactivity in substitution reactions.
b) (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic Acid
- Molecular Formula: C₁₄H₂₅NO₄ (molar mass: 271.35 g/mol) .
- Key Differences : Replaces the mesyl group with a carboxylic acid.
- Impact : Converts the compound into a carboxylic acid derivative, increasing polarity and enabling conjugation or salt formation. This derivative is used in peptide synthesis or as a building block for chiral auxiliaries .
c) 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl Trifluoromethanesulfonate
- Molecular Formula: C₁₂H₁₈F₃NO₅S (molar mass: 345.34 g/mol) .
- Key Differences : Introduces a cyclohexene ring (unsaturated core) and a triflate (trifluoromethanesulfonate) leaving group.
- Impact : The triflate group is a stronger leaving group than mesylate, accelerating substitution reactions. The unsaturated ring reduces steric hindrance, enhancing reactivity in cross-coupling reactions .
Functional Group Modifications
a) Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylate
- Molecular Formula : C₁₅H₂₄N₂O₅S (molar mass: 365.44 g/mol ) .
- Key Differences : Cyclopentene core instead of cyclohexane; includes an ethyl ester and a methyl carboxylate.
- Impact : The smaller ring size and ester group alter conformational flexibility and metabolic stability, making it suitable for prodrug designs .
b) ((1R,4R)-4-(Methyl(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methyl Methanesulfonate
- Molecular Formula: Not fully specified, but includes a pyrrolopyrimidine heterocycle .
- Key Differences : Incorporates a pyrrolopyrimidine scaffold linked to the cyclohexyl mesylate.
Stereochemical and Isomeric Variants
a) trans-4-(tert-Butoxycarbonylamino)cyclohexyl Methanesulfonate
- Key Differences : Trans stereochemistry (1R,4R vs. cis isomers).
- Impact : The trans configuration minimizes steric clashes between the Boc and mesyl groups, improving synthetic yield in SN2 reactions .
b) Cis/Trans Isomers of (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic Acid
Comparative Data Table
Biological Activity
((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate (CAS Number: 22106768) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C14H27NO5S. The structure features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) group and a methanesulfonate moiety. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 303.44 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
| CAS Number | 22106768 |
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, studies on related compounds have shown their ability to act as G protein-coupled receptor (GPCR) modulators. These interactions can influence signaling pathways such as cAMP production and β-arrestin recruitment, which are critical in many physiological processes .
Pharmacological Studies
A study focused on the synthesis and evaluation of related compounds demonstrated that modifications in the Boc group significantly affect the potency and efficacy of the resulting molecules in GPCR assays. For example, certain derivatives exhibited selective bias towards specific signaling pathways, indicating potential therapeutic applications in neuropharmacology .
Case Studies
- Dopamine Receptor Modulation : Research involving compounds with similar structures revealed their potential as dopamine receptor modulators. These compounds were assessed for their ability to selectively activate G protein signaling over β-arrestin pathways, which is crucial for developing treatments for disorders like schizophrenia .
- Anticoagulant Properties : Some derivatives of methanesulfonate compounds have been investigated for their anticoagulant effects. They act by inhibiting factor Xa, which is vital in the coagulation cascade. This property suggests potential applications in managing thromboembolic disorders .
Efficacy and Potency
Recent investigations into the efficacy of this compound have shown promising results:
- EC50 Values : The effective concentration (EC50) values for related compounds indicate their potency in activating specific signaling pathways. For instance, some derivatives displayed EC50 values in the nanomolar range, highlighting their strong biological activity .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | EC50 (nM) | Pathway Activated |
|---|---|---|
| Compound A | 0.4 | G protein signaling |
| Compound B | 12 | β-arrestin recruitment |
| ((1R,4R)-4-... | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical for stability during subsequent steps. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization . Key intermediates are characterized using mass spectrometry (MS) and H/C NMR to confirm structural integrity .
Q. How is the stereochemical configuration of the cyclohexane ring confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Alternatively, nuclear Overhauser effect (NOE) experiments in NMR can distinguish between cis and trans configurations by analyzing spatial proton-proton interactions. For example, the trans configuration of the substituents on the cyclohexane ring is confirmed via NOE correlations between axial protons .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., ESI+ m/z 386 [M+H]+ observed for intermediates) .
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl protons at δ ~1.4 ppm, methanesulfonate at δ ~3.0 ppm) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of methanesulfonate esterification?
- Methodological Answer : Methanesulfonate formation requires anhydrous conditions to prevent hydrolysis. Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while temperatures between 0–25°C minimize side reactions. Catalytic bases like NaHCO improve yields by neutralizing generated HCl . For example, refluxing in THF at 100°C for 5 hours achieves cyclization in related spiro compounds .
Q. What factors govern the stability of the tert-butoxycarbonyl (Boc) group under acidic or basic conditions?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mildly basic conditions (pH 7–9). Stability studies using TLC or HPLC can track decomposition. For instance, Boc deprotection in HCl/EtOH at 50°C is quantitative within 2 hours, whereas neutral aqueous buffers preserve the group for >24 hours .
Q. How can conflicting NMR and MS data for intermediates be resolved?
- Methodological Answer : Contradictions often arise from residual solvents or diastereomers. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon connectivity to distinguish isomers.
- High-Resolution MS (HRMS) : Resolves exact mass discrepancies (e.g., isotopic patterns for Cl-containing intermediates) .
- Repurification : Repeat column chromatography with alternative eluents (e.g., methanol in DCM) .
Critical Research Gaps and Future Directions
- Biological Activity : Limited data exist on the compound’s interaction with enzymes or receptors. Molecular docking studies using crystallographic data could predict binding affinities .
- Scalability : While lab-scale synthesis is established, pilot-scale optimization (e.g., continuous flow reactors) remains unexplored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
